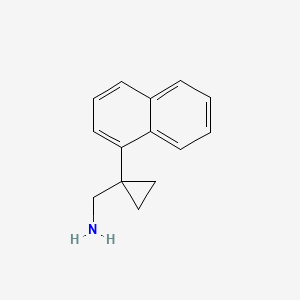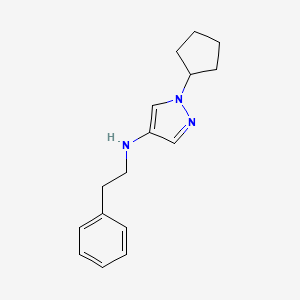![molecular formula C12H19N5 B11737208 bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole-based ligands. These compounds are known for their unique coordination properties with metal ions, making them valuable in various chemical and industrial applications . The structure of this compound consists of two 1,3-dimethyl-1H-pyrazol-4-yl groups connected to a central amine group, forming a tridentate ligand.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-ylmethanol with a primary amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions . The reaction can be summarized as follows:
Condensation Reaction: 1,3-dimethyl-1H-pyrazol-4-ylmethanol reacts with a primary amine in the presence of a catalyst.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Common industrial methods include:
Batch Process: Involves mixing the reactants in a reactor and allowing the reaction to proceed to completion.
Continuous Process: Involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production.
化学反应分析
Types of Reactions: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
科学研究应用
Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes, which can exhibit unique catalytic and biological properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complex formation.
相似化合物的比较
Bis(pyrazolyl)methane: Similar structure but with different substituents on the pyrazole ring.
Bis(benzimidazole)methane: Contains benzimidazole groups instead of pyrazole groups.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains triazole groups instead of pyrazole groups.
Uniqueness: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its coordination properties and reactivity. This makes it a valuable ligand for forming metal complexes with specific catalytic and biological activities .
属性
分子式 |
C12H19N5 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-11(7-16(3)14-9)5-13-6-12-8-17(4)15-10(12)2/h7-8,13H,5-6H2,1-4H3 |
InChI 键 |
MECZJZHSQOOOMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737133.png)
![N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737138.png)
![1-Ethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737139.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737153.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11737159.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737187.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737189.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
